molecular formula C23H26N2O4S2 B3593000 N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B3593000
M. Wt: 458.6 g/mol
InChI Key: NJQXXFFZBIJRSS-UHFFFAOYSA-N
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Description

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of a sulfonyl chloride with benzylmethylamine under basic conditions to form the sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of sulfonamides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation has been employed to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes involved in folate synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folate, which is essential for DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its complex structure, which provides a higher degree of specificity and potency in its interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-17-14-18(2)23(19(3)15-17)30(26,27)24-21-10-12-22(13-11-21)31(28,29)25(4)16-20-8-6-5-7-9-20/h5-15,24H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQXXFFZBIJRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
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N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
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N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
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N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
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N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
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N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

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